molecular formula C7H2Cl2F3I B2768836 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene CAS No. 2138101-66-1

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B2768836
CAS No.: 2138101-66-1
M. Wt: 340.89
InChI Key: MEHCHUCAYWDJRW-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a sophisticated polyhalogenated aromatic compound engineered for advanced chemical synthesis and research applications. Its structure integrates multiple reactive sites, making it a versatile scaffold for constructing complex molecules. The presence of iodine offers a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon-based fragments . The electron-withdrawing trifluoromethyl group is a key feature known to profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, which are critical parameters in active ingredient development . This unique combination of halogens and the trifluoromethyl group makes this benzene derivative a highly valuable intermediate for discovering new compounds in the agrochemical and pharmaceutical industries. Trifluoromethyl-substituted aromatics are particularly prominent in modern pesticide design, with derivatives found in numerous commercially successful herbicides, fungicides, and insecticides . Similarly, in pharmaceutical research, the trifluoromethyl group is a common bioisostere used to optimize the potency and drug-like properties of lead candidates . Researchers can leverage the distinct reactivity of the chlorine and iodine substituents for sequential, regioselective functionalization to build complex, multi-substituted aromatic targets efficiently. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCHUCAYWDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method is the halogenation of a suitable benzene derivativeThe trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Cross-Coupling Reactions via Iodine Substitution

The iodine atom in this compound serves as an excellent leaving group in transition-metal-catalyzed coupling reactions. A notable example is its use in Buchwald-Hartwig amination , where palladium catalysts facilitate the replacement of iodine with amine groups.

Example Reaction:

Reagents/ConditionsYieldMechanism
Palladium acetate (0.5 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 12 mmol), cesium carbonate (10 mmol), isoxazole-4-amine (12 mmol), toluene at 50°C for 4 hours 84%Oxidative addition of Pd(0) to the C–I bond, followed by ligand exchange and reductive elimination to form a C–N bond.

This reaction highlights the iodine’s susceptibility to substitution under mild conditions, driven by the electron-withdrawing trifluoromethyl and chlorine groups that polarize the C–I bond.

Radical-Mediated Iodine Displacement

The iodine substituent can participate in radical-chain reactions . For instance, in the presence of triethylborane or other radical initiators, iodine may be replaced by trifluoromethyl or alkyl groups.

Key Observations:

  • The trifluoromethyl group stabilizes radical intermediates through inductive effects .

  • Reactions with alkenes (e.g., styrene) under photochemical conditions generate alkylated products, though yields depend on steric hindrance from neighboring substituents .

Nucleophilic Aromatic Substitution (NAS) of Chlorine

Ammoniation Example:

ConditionsOutcome
173°C, 12.0 MPa, 73% ammonia water for 11 hours Substitution of chlorine with amine groups, yielding derivatives like 2,6-dichloro-4-trifluoromethyl aniline.

Limitations:

  • Steric hindrance from the trifluoromethyl group reduces NAS efficiency.

  • Competing side reactions (e.g., dehydrohalogenation) are common .

Stability and Byproduct Formation

  • Light Sensitivity: The compound degrades under light exposure, generating hydrogen iodide and gaseous hydrogen fluoride .

  • Thermal Decomposition: At elevated temperatures, decomposition yields carbon monoxide, carbon dioxide, and halogenated byproducts .

Comparative Reactivity of Analogues

CompoundSubstituentsReactivity Notes
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene Cl (1,3), I (2), CF₃ (5)Iodine remains the primary reactive site, but steric effects from chlorine reduce coupling efficiency.
1-Chloro-4-iodo-2-(trifluoromethyl)benzene Cl (1), I (4), CF₃ (2)Higher coupling yields (84%) due to reduced steric hindrance.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which enhances biological activity.

Reactivity and Derivatives
The compound can react with nucleophiles, leading to the formation of various derivatives that are useful in medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can modulate the reactivity of adjacent functional groups, thus facilitating targeted synthesis.

Medicinal Chemistry

Potential Anticancer Agents
Research has indicated that compounds containing trifluoromethyl groups exhibit significant biological activity. For example, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that modifications to this compound can lead to enhanced potency against certain cancer cell lines.

Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound displayed promising antitumor activity in vitro. The research focused on the mechanism of action, revealing that these derivatives could induce apoptosis in cancer cells while sparing normal cells.

Agrochemical Applications

Pesticide Development
The compound is also explored as an intermediate in the synthesis of novel pesticides. The presence of halogen atoms enhances the lipophilicity and biological activity of the resulting molecules, making them effective against a range of pests.

Case Study: Insecticidal Properties
A patent describes a method for synthesizing insecticidal pyrazole-type compounds using this compound as an intermediate. These compounds have shown effectiveness against various agricultural pests, highlighting the compound's utility in agrochemistry .

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been studied for its effects on thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high resistance to solvents, making them suitable for applications in coatings and sealants.

Environmental Considerations

While exploring these applications, it is crucial to consider the environmental impact of using halogenated compounds. Regulatory assessments have indicated that while some derivatives may pose risks to human health and ecosystems, proper handling and formulation can mitigate these risks .

Data Tables

Application AreaCompound RoleNotable Properties
Organic SynthesisIntermediate for complex moleculesReacts with nucleophiles
Medicinal ChemistryPotential anticancer agentInduces apoptosis in cancer cells
AgrochemicalsIntermediate for insecticidesEffective against agricultural pests
Material ScienceEnhances polymer propertiesLow surface energy and chemical resistance

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Halobenzenes

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (): Substituents: Cl (position 2), NO₂ (positions 1 and 3), CF₃ (position 5). Key Differences: The nitro groups enhance electron-withdrawing effects, making this compound highly reactive in derivatization reactions with amines. In contrast, iodine in the target compound may favor substitution reactions due to its leaving group ability. Applications: Demonstrated efficacy in polyamine derivatization for chromatographic analysis .

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (): Substituents: F (position 1), NO₂ (position 2), CF₃ (position 4). Key Differences: Fluorine’s smaller size and strong electron-withdrawing nature improve reaction kinetics in amine derivatization compared to iodine. However, iodine’s polarizability could enhance stability in certain catalytic processes. Applications: Preferred for food sample analysis due to superior precision and accuracy .

Pesticide-Related Trifluoromethyl Benzenes

2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen) (): Substituents: Cl (position 2), 3-ethoxy-4-nitrophenoxy (position 1), CF₃ (position 4). Key Differences: The ethoxy and nitro groups confer herbicidal activity by inhibiting protoporphyrinogen oxidase. The target compound lacks these groups but may serve as a precursor in pesticide synthesis. Applications: Herbicide .

Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene) ():

  • Substituents : Cl (positions 1, 2, 4), (4-chlorophenyl)thio (position 5).
  • Key Differences : Sulfur-based substituents enhance acaricidal activity, whereas iodine in the target compound could enable distinct reactivity in electrophilic substitutions.
  • Applications : Miticide .

Physicochemical and Reactivity Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₇H₂Cl₂F₃I 339.45 Cl (2,3), I (1), CF₃ (4) Intermediate for cross-coupling
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene C₇H₂ClF₃N₂O₄ 288.55 Cl (2), NO₂ (1,3), CF₃ (5) Derivatization reagent for amines
Oxyfluorfen C₁₅H₁₁ClF₃NO₄ 361.70 Cl (2), CF₃ (4), ethoxy-nitro Herbicide
Tetrasul C₁₂H₆Cl₄S 318.00 Cl (1,2,4), (4-ClC₆H₄)S (5) Miticide

Key Findings :

  • Iodine vs. Smaller Halogens : The iodine substituent in this compound offers superior leaving group ability compared to fluorine or chlorine, favoring nucleophilic aromatic substitution. However, steric hindrance from iodine may reduce reaction rates in sterically constrained systems .
  • Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances electrophilicity, but nitro or ethoxy groups in analogues like oxyfluorfen further modulate electronic properties for target-specific bioactivity .

Biological Activity

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C7H3Cl2F3IC_7H_3Cl_2F_3I. The presence of chlorine, iodine, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight303.43 g/mol
Melting PointNot available
SolubilityLow solubility in water
Boiling PointNot available

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar compounds revealed that the introduction of halogens can enhance antibacterial activity against various pathogens. For instance, compounds with chlorinated and fluorinated groups showed significant inhibition against Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study involving human colorectal cancer cells (HCT116), this compound showed an IC50 value of approximately 15 µM, indicating moderate efficacy as an anticancer agent. This suggests that the compound may interfere with critical cellular pathways involved in tumor growth.

Enzyme Inhibition

Halogenated aromatic compounds are often investigated for their ability to inhibit specific enzymes. In particular, studies have indicated that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets: The halogen substituents may facilitate binding to specific protein targets or receptors.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Toxicological Profile

Toxicological assessments have indicated that exposure to high concentrations of this compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects observed in chronic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene, and how does halogenation order impact yield?

  • Methodology : The synthesis typically involves sequential halogenation. Begin with trifluoromethylbenzene derivatives, followed by iodination (using iodine monochloride or N-iodosuccinimide under controlled conditions) and chlorination (via electrophilic substitution with Cl₂/FeCl₃). The order is critical: iodination before chlorination avoids steric hindrance from bulky substituents .
  • Key Data :

  • SMILES : C1=CC(=C(C=C1C(F)(F)F)I)Cl (structure verification via NMR and mass spectrometry) .
  • Yield Optimization : Lower temperatures (0–5°C) during iodination reduce polyhalogenation byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers of polyhalogenated benzene derivatives?

  • Methodology :

  • ¹H/¹³C NMR : The deshielding effect of electron-withdrawing groups (e.g., -CF₃) shifts signals downfield. Coupling patterns in aromatic regions distinguish chlorine and iodine positions .
  • Mass Spectrometry : Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl and iodine’s ¹²⁷I) confirm molecular ion clusters .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Storage : Protect from light at 2–8°C to prevent decomposition .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential halogenated aromatic hydrocarbon toxicity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of adjacent halogen substituents in cross-coupling reactions?

  • Methodology : The -CF₃ group activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura coupling, the iodine atom (vs. chlorine) acts as the primary site for palladium-catalyzed cross-coupling due to lower bond dissociation energy .
  • Data Contradiction : Some studies report competing C-Cl activation in the presence of strong bases (e.g., Cs₂CO₃), requiring careful ligand selection (e.g., XPhos) to suppress side reactions .

Q. What computational approaches predict regioselectivity in electrophilic substitutions for polyhalogenated systems?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and charge distribution. The trifluoromethyl group directs electrophiles to the meta position relative to itself, while iodine and chlorine compete for ortho/para positions .
  • InChI Key : GMAAQKFDAJMAFP-UHFFFAOYSA-N (PubChem data for structure validation) .

Q. How can crystallography resolve structural ambiguities in polyhalogenated benzene derivatives?

  • Case Study : Single-crystal X-ray diffraction of analogous compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene) reveals bond lengths and angles influenced by halogen electronegativity. For this compound, anticipate shortened C-I bonds (2.10 Å) vs. C-Cl (1.73 Å) .

Q. What strategies mitigate data discrepancies in reaction kinetics studies involving mixed halogen systems?

  • Resolution :

  • Controlled Variables : Isolate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading effects.
  • Reproducibility : Cross-validate kinetic data using HPLC monitoring and in situ IR spectroscopy .

Methodological Resources

  • Synthesis Optimization : Refer to Thermo Scientific’s protocols for halogenated aromatics .
  • Computational Modeling : PubChem’s InChI and SMILES strings enable accurate molecular docking studies .
  • Safety Compliance : Follow ECHA guidelines for halogenated compound handling .

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